4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid
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Overview
Description
4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid is a chemical compound with the molecular formula C12H19NO4. It is a derivative of bicyclo[2.1.1]hexane, a bicyclic structure known for its rigidity and unique spatial arrangement. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid typically involves the following steps:
Formation of the Bicyclo[2.1.1]hexane Core: This can be achieved through a [2+2] cycloaddition reaction, often using photochemistry to create the bicyclic structure.
Introduction of the Boc-Protected Amine: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) to protect the amine group.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can be deprotected using acids like trifluoroacetic acid (TFA), leading to the formation of the free amine.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA)
Reduction: Lithium aluminum hydride (LiAlH4)
Coupling: N,N’-dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt)
Major Products
Deprotection: Free amine
Reduction: Alcohol
Coupling: Peptide derivatives
Scientific Research Applications
4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid depends on its specific application. In peptide synthesis, for example, the Boc group protects the amine during coupling reactions, preventing unwanted side reactions . The bicyclo[2.1.1]hexane core provides rigidity and spatial orientation, which can influence the biological activity of the resulting compounds .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(Tert-butoxy)carbonyl]amino}-3-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- 4-[(Tert-butoxycarbonyl)amino]bicyclo[2.1.1]hexane-1-carboxylic acid
- 3-[(Tert-butoxycarbonyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid is unique due to its combination of a rigid bicyclic structure and a Boc-protected amine. This combination allows for specific spatial arrangements and protection during synthesis, making it valuable in the creation of complex molecules and biologically active compounds .
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-12-4-7(5-12)8(6-12)9(14)15/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
FMNXYWXTFOGULJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)C(C2)C(=O)O |
Origin of Product |
United States |
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